molecular formula C10H18O2 B3065513 3-Cyclopentyl-2,2-dimethylpropanoic acid CAS No. 50592-84-2

3-Cyclopentyl-2,2-dimethylpropanoic acid

Cat. No.: B3065513
CAS No.: 50592-84-2
M. Wt: 170.25 g/mol
InChI Key: XSKZWBTVDUTHSM-UHFFFAOYSA-N
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Description

“3-Cyclopentyl-2,2-dimethylpropanoic acid” is a chemical compound that is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-Cyclopentyl-2,2-dimethylpropanoic acid and its derivatives play a significant role in the synthesis of various compounds. For example, a tandem 1,1-dimethyltrifluoroethylation and cyclization protocol involving 3,3,3-trifluoro-2,2-dimethylpropanoic acid efficiently synthesizes CMe2CF3-containing heteroarenes, which are useful in drug discovery (Shi et al., 2018). Similarly, the synthesis of metal complexes with derivatives of 3,3,3-trifluoro-2,2-dimethylpropanoic acid has shown potential as CDK8 kinase inhibitors, suggesting their use in cancer treatment (Aboelmagd et al., 2021).

Chemical Synthesis and Intermediates

This compound is also used as an intermediate in the synthesis of other complex molecules. For instance, the Negishi coupling protocol for preparing 3-aryl-2,2-dimethylpropanoates provides easy access to key pharmaceutical intermediates, often requiring multi-step synthesis (Kwak et al., 2009). Additionally, the synthesis and bioactivity of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, derived from 2,2-dimethyl cyclopropanecarboxylic acid, have shown significant herbicidal and fungicidal activity (Tian et al., 2009).

Environmental and Toxicological Studies

In environmental and toxicological studies, derivatives of this compound are often used as markers. For instance, metabolites like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, derived from synthetic pyrethroids, are used for monitoring in human urine, indicating exposure to certain pesticides (Arrebola et al., 1999).

In Vivo Imaging and Pharmacology

In vivo imaging studies have also utilized derivatives of this compound. The compound 3-(1-(4-chlorobenzyl)-3-t-butylthio-5-isopropylindol-2-yl)-2,2-dimethylpropanoic acid (MK-886) was found to have selective peroxisome proliferator-activated receptor modulator activity, highlighting its potential in the development of drugs for cardiovascular and endocrine diseases (Biserni et al., 2008).

Properties

IUPAC Name

3-cyclopentyl-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(2,9(11)12)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKZWBTVDUTHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604265
Record name 3-Cyclopentyl-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50592-84-2
Record name α,α-Dimethylcyclopentanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50592-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentyl-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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